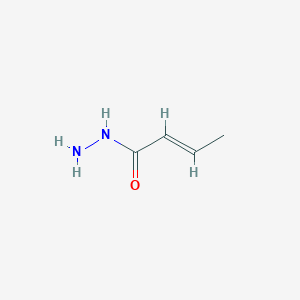
(E)-but-2-enehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-but-2-enehydrazide is an organic compound with the molecular formula C4H8N2O It is a derivative of 2-butenoic acid, where the carboxyl group is converted into a hydrazide group
Vorbereitungsmethoden
(E)-but-2-enehydrazide can be synthesized through several methods. One common approach involves the reaction of 2-butenoic acid with hydrazine hydrate under reflux conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to ensure complete conversion. Another method involves the use of 2-butenoic acid chloride, which reacts with hydrazine to form the desired hydrazide. Industrial production methods may involve continuous flow processes to enhance efficiency and yield.
Analyse Chemischer Reaktionen
(E)-but-2-enehydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(E)-but-2-enehydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of (E)-but-2-enehydrazide involves its interaction with specific molecular targets. It can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
(E)-but-2-enehydrazide can be compared with other similar compounds, such as:
Crotonic acid hydrazide: Similar in structure but with different reactivity and applications.
Isocrotonic acid hydrazide: Another isomer with distinct properties.
3-Butenoic acid hydrazide: Differing in the position of the double bond, leading to variations in chemical behavior. These compounds share some similarities but also have unique characteristics that make them suitable for different applications.
Eigenschaften
CAS-Nummer |
3619-19-0 |
|---|---|
Molekularformel |
C4H8N2O |
Molekulargewicht |
100.12 g/mol |
IUPAC-Name |
(E)-but-2-enehydrazide |
InChI |
InChI=1S/C4H8N2O/c1-2-3-4(7)6-5/h2-3H,5H2,1H3,(H,6,7)/b3-2+ |
InChI-Schlüssel |
MTANTOSWGQDIGK-NSCUHMNNSA-N |
SMILES |
CC=CC(=O)NN |
Isomerische SMILES |
C/C=C/C(=O)NN |
Kanonische SMILES |
CC=CC(=O)NN |
Key on ui other cas no. |
3619-19-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















